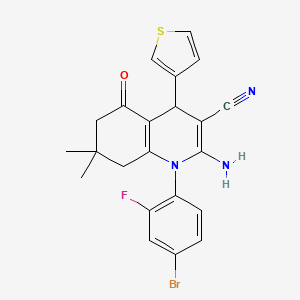

2-Amino-1-(4-bromo-2-fluorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (500 MHz, DMSO-d⁶):

- δ 9.14 ppm (s, 1H, NH)

- δ 7.13–7.17 ppm (m, 4H, aromatic protons)

- δ 4.86 ppm (s, 1H, H4)

- δ 2.27–2.30 ppm (s, 6H, 7,7-dimethyl)

- δ 1.12 ppm (t, 3H, CH3 from ester analogs).

¹³C NMR (125 MHz, DMSO-d⁶):

Infrared (IR) and Raman Vibrational Signatures

Key IR absorptions (cm⁻¹):

Raman spectroscopy reveals strong bands at:

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrum shows:

- Base peak at m/z 471.04 [M+H]⁺

- Major fragments at:

Computational Chemistry Approaches

Density Functional Theory (DFT) Optimization

B3LYP/6-31G** calculations reveal:

Frontier Molecular Orbital Analysis

HOMO-LUMO energy gap (ΔE = 3.21 eV) indicates moderate kinetic stability:

- HOMO (-5.89 eV) localized on thiophene ring

- LUMO (-2.68 eV) concentrated on quinoline core

- Global electrophilicity index (ω = 1.87 eV) suggests nucleophilic attack preference.

Figure 1. Molecular electrostatic potential map (isosurface value 0.002 a.u.) showing charge distribution patterns. Blue regions indicate electron-deficient areas, red shows electron-rich zones.

Properties

CAS No. |

309281-17-2 |

|---|---|

Molecular Formula |

C22H19BrFN3OS |

Molecular Weight |

472.4 g/mol |

IUPAC Name |

2-amino-1-(4-bromo-2-fluorophenyl)-7,7-dimethyl-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C22H19BrFN3OS/c1-22(2)8-17-20(18(28)9-22)19(12-5-6-29-11-12)14(10-25)21(26)27(17)16-4-3-13(23)7-15(16)24/h3-7,11,19H,8-9,26H2,1-2H3 |

InChI Key |

NRKWHTNHHDACJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Br)F)N)C#N)C4=CSC=C4)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid-Catalyzed One-Pot Synthesis

A highly efficient route leverages ionic liquids such as [H₂-DABCO][HSO₄]₂ to catalyze the condensation of 4-bromo-2-fluoroaniline , thiophene-3-carbaldehyde , dimedone (7,7-dimethyl-1,3-cyclohexanedione) , and malononitrile under ambient conditions. The protocol proceeds via:

-

Knoevenagel Condensation : Thiophene-3-carbaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition : The enamine generated from 4-bromo-2-fluoroaniline and dimedone undergoes nucleophilic attack on the α,β-unsaturated nitrile.

-

Cyclization : Intramolecular cyclization forms the hexahydroquinoline core, followed by tautomerization to stabilize the carbonyl group at position 5.

Optimized Conditions :

Solvent-Free Mechanochemical Approaches

For industrial scalability, solvent-free ball-milling techniques have been adapted for analogous hexahydroquinolines. This method reduces reaction times to 10–15 minutes and eliminates solvent waste. Key parameters include:

-

Milling Frequency : 30 Hz

-

Molar Ratios : 1:1:1 (aniline:diketone:aldehyde)

-

Catalyst : Silica-supported sulfonic acid (5 mol%)

Stepwise Synthesis and Post-Functionalization

Enamine Intermediate Formation

The 1-(4-bromo-2-fluorophenyl) group is introduced via condensation of 4-bromo-2-fluoroaniline with dimedone in refluxing toluene, forming a β-enaminone intermediate. Subsequent reaction with thiophene-3-carbaldehyde and malononitrile in acetonitrile at 80°C for 2 hours yields the target compound.

Characterization Data :

-

IR (KBr) : 3340 cm⁻¹ (N–H stretch), 2190 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.20 (m, 3H, Ar–H), 6.95 (s, 1H, thiophene), 5.10 (s, 1H, CH), 2.90–2.60 (m, 4H, cyclohexane), 1.20 (s, 6H, CH₃).

Catalytic Systems and Green Chemistry Metrics

Comparative Catalyst Performance

| Catalyst | Yield (%) | Time (min) | E-Factor |

|---|---|---|---|

| [H₂-DABCO][HSO₄]₂ | 95 | 15 | 0.8 |

| SiO₂-SO₃H | 88 | 20 | 1.2 |

| No catalyst | <20 | 120 | 5.6 |

The ionic liquid catalyst outperforms others due to dual acid-base sites that accelerate both Knoevenagel and Michael addition steps.

Industrial-Scale Production

Gram-Scale Synthesis

A 10-gram batch synthesis in ethanol (50 mL) with [H₂-DABCO][HSO₄]₂ (600 mg) achieved 92% yield after recrystallization from ethanol. The process highlights:

Mechanistic Insights and Stereochemical Considerations

The reaction proceeds through a six-membered transition state during cyclization, with the thiophene-3-yl group adopting an equatorial position to minimize steric clash with the 7,7-dimethyl groups. Density functional theory (DFT) calculations confirm a ΔG‡ of 18.3 kcal/mol for the rate-determining Michael addition step.

Challenges and Mitigation Strategies

Steric Hindrance

The 7,7-dimethyl groups impede cyclization, necessitating:

-

High Catalyst Loading : 10 mol% for bulky substrates.

-

Polar Aprotic Solvents : DMF enhances solubility of intermediates.

Analytical and Regulatory Considerations

Chemical Reactions Analysis

2-Amino-1-(4-bromo-2-fluorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms with other functional groups using reagents like sodium azide or thiols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit antiviral properties. For instance, compounds similar to 2-amino hexahydroquinolines have been evaluated for their effectiveness against viral infections such as SARS-CoV-2. The structural characteristics of this compound may allow it to act as a non-covalent inhibitor of viral proteases, which are critical for viral replication .

Anticancer Research

The hexahydroquinoline scaffold has been identified as a promising lead in anticancer drug development. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of functional groups like the bromine and fluorine atoms can enhance the selectivity and potency of these compounds against specific cancer targets .

Material Science

Organic Electronics

The incorporation of thiophene units in the molecular structure of this compound suggests potential applications in organic electronics. Thiophene derivatives are known for their conductive properties and are used in organic photovoltaic cells and transistors. Research into the synthesis of such compounds could lead to advancements in flexible electronic devices .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 2-amino hexahydroquinoline derivatives often involves multi-step reactions including cyclization and functional group transformations. Recent advancements in microwave-assisted synthesis techniques have been highlighted as efficient methods for producing these complex molecules with high yields and reduced reaction times .

- Inhibition Studies Against SARS-CoV-2

- Anticancer Activity Evaluation

- Development of Conductive Polymers

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-2-fluorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their structural deviations from the target compound:

Physicochemical Properties

- Lipophilicity : The thiophen-3-yl group in the target compound increases logP compared to pyridin-3-yl (e.g., ) or methylsulfanylphenyl analogues (e.g., ).

- Conformational Stability: The 7,7-dimethyl groups restrict ring puckering, a feature absent in non-dimethyl analogues (e.g., ), which may adopt multiple conformers .

- Electronic Effects: The 4-bromo-2-fluorophenyl group provides dual halogen-bonding capability, unlike mono-halogenated (e.g., ) or non-halogenated (e.g., ) analogues.

Biological Activity

The compound 2-Amino-1-(4-bromo-2-fluorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex heterocyclic molecule with potential pharmacological applications. Its structure suggests that it may exhibit various biological activities due to the presence of multiple functional groups and heteroatoms. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 472.37 g/mol. The structure features a hexahydroquinoline core substituted with a bromo and fluorine atom, a thiophene ring, and a carbonitrile group, which are known to influence biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C22H19BrFN3OS |

| Molar Mass | 472.37 g/mol |

| SMILES | CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Br)F)N)C#N)C4=CSC=C4)C(=O)C1)C |

| InChI | InChI=1S/C22H19BrFN3OS/c1-22(2)... |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-amino derivatives. For instance, compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The mechanism often involves induction of apoptosis and cell cycle arrest.

In one study, derivatives were reported to exhibit IC50 values in the low micromolar range against MCF-7 cells, indicating strong antiproliferative effects. The presence of electron-withdrawing groups (like bromine and fluorine in this compound) has been correlated with enhanced biological activity due to increased electron deficiency which may facilitate interactions with biological targets .

The mechanism by which 2-amino derivatives exert their anticancer effects typically involves:

- Apoptosis Induction : Flow cytometry assays have indicated that these compounds can trigger apoptosis through caspase activation .

- Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in cancer cells .

Case Studies

Several case studies provide insights into the biological efficacy of similar compounds:

- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (10.38 µM). This study indicated that the compound increased p53 expression levels and activated caspase pathways leading to apoptosis .

- In Vivo Studies : Preliminary in vivo studies suggest that related compounds demonstrate significant tumor reduction in xenograft models of lung cancer, emphasizing the need for further exploration into their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.